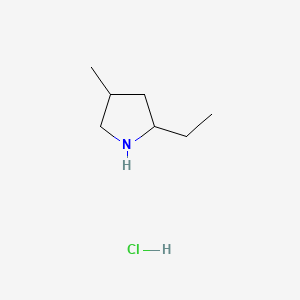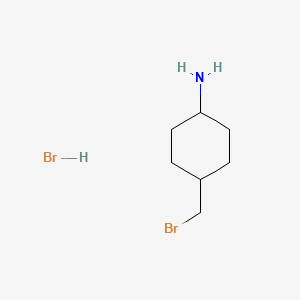![molecular formula C15H28N2O4 B6607887 ethyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate CAS No. 1262410-14-9](/img/structure/B6607887.png)
ethyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate, also known as E-2-ABCA, is an organic compound that is used for a variety of applications in scientific research. It is a cyclic amide that is synthesized from cyclohexanecarboxylic acid and tert-butyl isocyanate, and is used as a building block in a variety of organic synthesis reactions. In addition to its use in organic synthesis, E-2-ABCA has also been used in a variety of scientific research applications, including the study of enzyme activity and the development of novel therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate has been used in a variety of scientific research applications, including the study of enzyme activity and the development of novel therapeutic agents. It has also been used as a substrate for the study of enzymes, such as cytochrome P450 enzymes and esterases, as well as for the study of metabolic pathways. In addition, this compound has been used as a model compound for the development of novel therapeutic agents, such as inhibitors of the enzyme acetylcholinesterase.
Wirkmechanismus
Ethyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. It is thought to bind to the active site of the enzyme and prevent the breakdown of acetylcholine, thus increasing its levels in the body. This increase in acetylcholine levels is thought to be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role as an inhibitor of the enzyme acetylcholinesterase, it has also been shown to have anti-inflammatory and antioxidant effects. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of reactive oxygen species. Furthermore, it has been shown to have anti-apoptotic effects and to reduce the production of certain proteins involved in apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate has a number of advantages and limitations for lab experiments. One of the advantages of using this compound is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is that it is a relatively large molecule and can be difficult to work with in some experiments. Furthermore, it is also relatively expensive, which can limit its use in some experiments.
Zukünftige Richtungen
The future of ethyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate is promising, as its potential applications in scientific research continue to be explored. One potential future direction is the development of novel therapeutic agents based on this compound. Additionally, further research could be done to explore the effects of this compound on other enzymes and metabolic pathways. Furthermore, research could be done to explore the potential use of this compound as an antioxidant or anti-inflammatory agent. Finally, further research could be done to explore the potential use of this compound in the development of novel drugs and drug delivery systems.
Synthesemethoden
Ethyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate is synthesized from cyclohexanecarboxylic acid and tert-butyl isocyanate. The reaction is catalyzed by a tertiary amine, such as triethylamine, and is carried out in an inert atmosphere. The reaction proceeds via a nucleophilic substitution, with the tert-butyl isocyanate acting as a nucleophile and the cyclohexanecarboxylic acid acting as the electrophile. The reaction is typically carried out at room temperature and is complete within a few hours.
Eigenschaften
IUPAC Name |
ethyl 2-[4-amino-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-5-20-12(18)10-15(8-6-11(16)7-9-15)17-13(19)21-14(2,3)4/h11H,5-10,16H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJGJJSOTCXDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC(CC1)N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B6607839.png)
![2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6607844.png)
![tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate](/img/structure/B6607848.png)





![3-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]amino}-1-(pyrrolidin-1-yl)propan-1-one hydrochloride](/img/structure/B6607904.png)
